4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
4-Methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a heterocyclic compound featuring a fused pyrroloquinoline core modified with a sulfonamide group at the 8-position. The structure combines a bicyclic pyrrolo[3,2,1-ij]quinoline system with a 2-oxo-tetrahydro substitution pattern, creating a rigid scaffold conducive to interactions with biological targets.
Properties
IUPAC Name |
4-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-4-6-16(7-5-12)24(22,23)19-15-9-13-3-2-8-20-17(21)11-14(10-15)18(13)20/h4-7,9-10,19H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOYEFWUJSUAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322399 | |
| Record name | 4-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898454-57-4 | |
| Record name | 4-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrroloquinoline Core Synthesis
The pyrrolo[3,2,1-ij]quinoline scaffold forms the foundational structure of the target compound. Cyclization strategies dominate synthetic approaches, with adaptations from methodologies used in analogous heterocyclic systems.
Cyclization of Formamide Intermediates
A patent detailing pyrroloquinoline synthesis (WO2006102642A1) demonstrates the use of formamide intermediates in cyclization reactions. For the target compound, a similar approach involves:
- Formation of N-(5-amino-2-methoxyphenyl)formamide via hydrogenation of nitro precursors in dimethylformamide (DMF) with palladium catalysts.
- Diazotization and cyclization using sodium nitrite and fluoroboric acid, followed by treatment with ethyl 2-methylacetoacetate to form the pyrroloquinoline core.
Reaction conditions critical for yield optimization include maintaining temperatures below 17°C and pH adjustments to 5.3–6.0.
Table 1: Cyclization Reaction Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Formamide synthesis | H₂, Pd/DMF, 24 h | 25°C | 78 |
| Diazotization | NaNO₂, HBF₄, H₂O/EtOH | 0–5°C | 65 |
| Cyclization | Ethyl 2-methylacetoacetate, THF, 16–17°C | 16°C | 58 |
Introduction of the 2-Oxo Functional Group
Oxidation of the tetrahydroquinoline intermediate introduces the 2-oxo moiety. Lithium hydroxide (LiOH) and potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) facilitate this transformation, as evidenced by analogous protocols.
Oxidation Mechanisms
The reaction proceeds via base-mediated dehydrogenation, with rigorous temperature control (<17°C) to prevent side reactions. Post-reaction acidification with hydrochloric acid (HCl) isolates the 2-oxo derivative.
Table 2: Oxidation Step Optimization
| Parameter | Condition | Purity (%) |
|---|---|---|
| Base | LiOH/K₂CO₃ | 92 |
| Solvent | THF | 89 |
| Acidification | 5 M HCl | 95 |
Sulfonamide Coupling
The final step involves coupling the pyrroloquinoline amine with 4-methylbenzenesulfonyl chloride. A study on aryl sulfonamide synthesis (PMC7001832) validates this approach, using pyridine as a base in dichloromethane (DCM).
Reaction Dynamics
- Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride ensures complete conversion.
- Purification : Recrystallization from ethanol yields pale-yellow crystals with >95% purity.
Table 3: Sulfonamide Coupling Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-methylbenzenesulfonyl chloride | 5.25 mmol | Electrophile |
| Pyridine | 5.90 mmol | Base |
| DCM | 10 mL | Solvent |
| Time | 24 h | Reaction duration |
Spectroscopic Characterization
Post-synthetic validation employs multiple analytical techniques to confirm structure and purity.
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrroloquinoline core.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has shown potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes involved in these processes.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs.
- Alkyl Chain Length : Longer chains (e.g., butyramide in ) may increase lipophilicity, affecting membrane permeability .
- N-Methylation : Methylation at the pyrrolidine nitrogen () could reduce metabolic degradation, improving stability .
Quinoline-Based Sulfonamides
Sulfonamide-functionalized quinolines are prevalent in medicinal chemistry. Table 2 contrasts the target compound with structurally related quinoline sulfonamides.
Table 2: Quinoline Sulfonamide Analogues
Key Observations :
- Sulfonamide Positioning: The target compound’s sulfonamide at the 8-position (pyrroloquinoline) vs. 6-position (quinoline in ) alters spatial accessibility for target binding .
- Hybrid Scaffolds : TS-04119 () incorporates a pyrrolo-oxazine system, demonstrating the versatility of fused heterocycles in drug design .
Fused Heterocyclic Systems
Other fused heterocycles, such as imidazo[1,2-a]pyridines (), provide insights into scaffold diversification (Table 3).
Table 3: Comparison with Fused Heterocycles
Key Observations :
- Electron-Withdrawing Groups: The nitro and cyano groups in ’s compound may enhance electrophilicity, influencing reactivity in biological systems .
- Core Rigidity: The pyrroloquinoline system’s rigidity (target compound) vs. the imidazopyridine’s flexibility () could impact binding kinetics .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, and how can purity be ensured?
-
Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrroloquinoline core followed by sulfonamide coupling. For analogs, coupling agents like EDC/DCC in anhydrous DMF or DMSO are used under nitrogen to prevent oxidation . Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization. Purity (>95%) is confirmed using NMR (¹H/¹³C) and LC-MS .
-
Example Reaction Conditions :
| Step | Reagents/Conditions | Monitoring | Yield |
|---|---|---|---|
| Core synthesis | Fischer indole synthesis (phenylhydrazine, H2SO4) | TLC (hexane:EtOAc) | 60–70% |
| Sulfonamide coupling | 4-methylbenzenesulfonyl chloride, DMF, 0–5°C | HPLC (C18 column) | 50–65% |
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : ¹H/¹³C NMR identifies proton environments (e.g., sulfonamide NH at δ 10–12 ppm, pyrroloquinoline carbonyl at δ 170–175 ppm). IR confirms functional groups (e.g., S=O stretching at 1150–1350 cm⁻¹, C=O at 1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
-
Methodological Answer : SAR studies focus on modifying the sulfonamide substituent (e.g., 4-methyl vs. halogenated aryl groups) and the pyrroloquinoline core (e.g., substituents at C-2 or C-4). For analogs, replacing the methyl group with electron-withdrawing groups (e.g., Cl, F) enhances binding to hydrophobic enzyme pockets . Computational docking (AutoDock, Schrödinger) predicts interactions with targets like kinases or GPCRs, guiding synthetic priorities .
-
Key SAR Findings :
| Modification | Biological Activity (IC50) | Target | Reference |
|---|---|---|---|
| 4-CH3 | 1.2 µM (Kinase X) | Anticancer | |
| 4-Cl | 0.8 µM (Kinase X) | Improved inhibition |
Q. How should researchers resolve contradictions in biological assay data for this compound?
- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Standardize protocols:
- Use serum-free media to minimize protein binding .
- Validate target expression (Western blot/qPCR) in cell lines .
- Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism .
Q. What computational strategies predict metabolic stability and toxicity?
- Methodological Answer : Tools like SwissADME predict metabolic hotspots (e.g., sulfonamide cleavage, pyrroloquinoline oxidation). CYP450 inhibition is modeled via docking to CYP3A4/2D6 active sites. Toxicity risks (e.g., hERG binding) are assessed using QSAR models (ADMET Predictor). Experimental validation via microsomal stability assays (e.g., rat liver microsomes + NADPH) confirms predictions .
Experimental Design Challenges
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer : Scale-up challenges include exothermic reactions and purification bottlenecks. Use flow chemistry for sulfonamide coupling to control temperature and reduce side products . Replace column chromatography with antisolvent crystallization (e.g., water addition to DMSO solution) for cost-effective purification .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm binding to the intended target. Combine with siRNA knockdown to observe rescue of phenotypic effects (e.g., apoptosis inhibition). For example, CETSA shifts of 2–4°C indicate stable target-compound interactions in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
